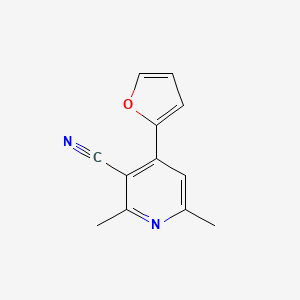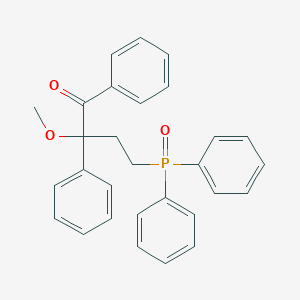
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one typically involves the reaction of diphenylphosphine oxide with appropriate precursors under controlled conditions. One common method is the use of Grignard reagents, where the interaction of organomagnesium compounds with chlorophosphines leads to the formation of the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with metal ions and other electrophiles, making it a versatile ligand in catalysis and coordination chemistry. The pathways involved include the formation of stable complexes and the facilitation of electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the methoxy and butanone groups.
Diphenylphosphine oxide: Similar but without the additional phenyl and methoxy groups.
4-Diphenylphosphinobenzoic acid: Contains a carboxylic acid group instead of the butanone moiety.
Uniqueness
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one is unique due to its combination of a diphenylphosphoryl group with a methoxy and butanone moiety. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in the formation of stable complexes and its use as a versatile reagent in organic synthesis .
Propiedades
Número CAS |
22950-51-2 |
|---|---|
Fórmula molecular |
C29H27O3P |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
4-diphenylphosphoryl-2-methoxy-1,2-diphenylbutan-1-one |
InChI |
InChI=1S/C29H27O3P/c1-32-29(25-16-8-3-9-17-25,28(30)24-14-6-2-7-15-24)22-23-33(31,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21H,22-23H2,1H3 |
Clave InChI |
OIVDQKVHFRFEEQ-UHFFFAOYSA-N |
SMILES canónico |
COC(CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
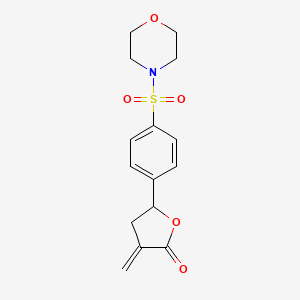
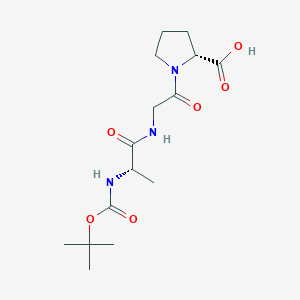

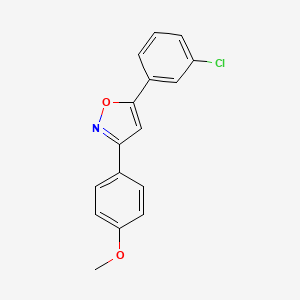
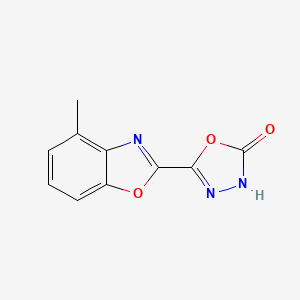
![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
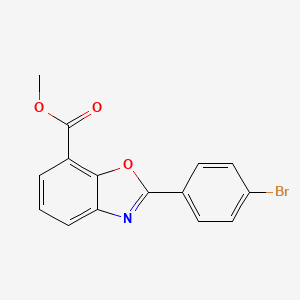
![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)
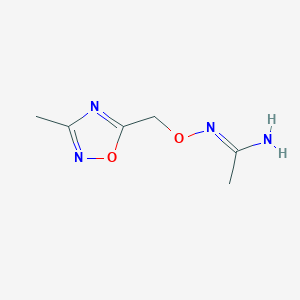
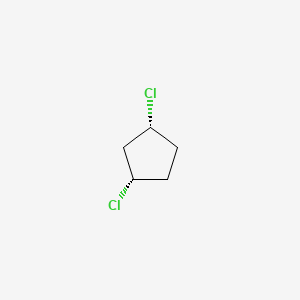
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
